molecular formula C8H7BrO4 B13580420 2-Bromo-4-hydroxy-5-methoxybenzoic acid CAS No. 90050-65-0

2-Bromo-4-hydroxy-5-methoxybenzoic acid

Cat. No.: B13580420
CAS No.: 90050-65-0
M. Wt: 247.04 g/mol
InChI Key: JIPNYFGKCMJPMM-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxy-5-methoxybenzoic acid is a benzoic acid derivative with the molecular formula C8H7BrO4 This compound is known for its unique structural features, which include a bromine atom, a hydroxyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-hydroxy-5-methoxybenzoic acid typically involves the bromination of 4-hydroxy-5-methoxybenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction yields the desired product with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure cost-effectiveness and scalability. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-hydroxy-5-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include ketones or aldehydes.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

2-Bromo-4-hydroxy-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydroxy-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-methoxybenzoic acid
  • 5-Bromo-2-hydroxy-4-methoxybenzoic acid
  • 2-Bromo-4-methoxybenzoic acid

Uniqueness

2-Bromo-4-hydroxy-5-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

90050-65-0

Molecular Formula

C8H7BrO4

Molecular Weight

247.04 g/mol

IUPAC Name

2-bromo-4-hydroxy-5-methoxybenzoic acid

InChI

InChI=1S/C8H7BrO4/c1-13-7-2-4(8(11)12)5(9)3-6(7)10/h2-3,10H,1H3,(H,11,12)

InChI Key

JIPNYFGKCMJPMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)O

Origin of Product

United States

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